molecular formula C48H69N15O14S2 B612326 [Arg8]Vasopresina TFA CAS No. 129979-57-3

[Arg8]Vasopresina TFA

Número de catálogo: B612326
Número CAS: 129979-57-3
Peso molecular: 1144.3 g/mol
Clave InChI: ZHFGXNMADRRGQP-HPILINOVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis Bioquímico

Biochemical Properties

[Arg8]Vasopressin TFA plays a crucial role in biochemical reactions by interacting with specific receptors and enzymes. It primarily binds to vasopressin receptors, including V1a, V1b, and V2 receptors. These interactions lead to various physiological responses such as vasoconstriction, water reabsorption, and modulation of central nervous system functions . The binding of [Arg8]Vasopressin TFA to these receptors activates intracellular signaling pathways, including the adenylate cyclase system, which increases cyclic AMP levels .

Cellular Effects

[Arg8]Vasopressin TFA exerts significant effects on various cell types and cellular processes. In renal cells, it promotes water reabsorption by increasing the permeability of the collecting ducts through the translocation of aquaporin-2 to the apical membrane . In vascular smooth muscle cells, it induces vasoconstriction by activating V1a receptors, leading to increased intracellular calcium levels . Additionally, [Arg8]Vasopressin TFA influences gene expression and cellular metabolism by modulating the activity of transcription factors and enzymes involved in these processes .

Molecular Mechanism

The molecular mechanism of [Arg8]Vasopressin TFA involves its binding to specific receptors and subsequent activation of intracellular signaling pathways. Upon binding to V2 receptors in renal cells, it triggers the activation of adenylate cyclase, leading to increased cyclic AMP levels and activation of protein kinase A. This results in the phosphorylation and translocation of aquaporin-2 to the apical membrane, enhancing water reabsorption . In vascular smooth muscle cells, [Arg8]Vasopressin TFA binds to V1a receptors, activating phospholipase C and increasing intracellular calcium levels, which promotes vasoconstriction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [Arg8]Vasopressin TFA can vary over time. The stability of the compound is influenced by factors such as temperature and pH. It has been observed that [Arg8]Vasopressin TFA remains stable at -20°C for extended periods . Its degradation can occur at higher temperatures or in the presence of proteolytic enzymes. Long-term exposure to [Arg8]Vasopressin TFA in in vitro studies has shown sustained effects on cellular function, including prolonged water reabsorption and vasoconstriction .

Dosage Effects in Animal Models

The effects of [Arg8]Vasopressin TFA in animal models vary with different dosages. Low doses of the compound have been shown to enhance water reabsorption and improve renal function in animal models of diabetes insipidus . High doses can lead to adverse effects such as hypertension and reduced blood flow to vital organs . It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

[Arg8]Vasopressin TFA is involved in various metabolic pathways. It interacts with enzymes such as phosphodiesterases, which regulate cyclic AMP levels, and protein kinases, which mediate phosphorylation events . These interactions influence metabolic flux and the levels of metabolites involved in cellular processes. Additionally, [Arg8]Vasopressin TFA can modulate the activity of enzymes involved in glucose and lipid metabolism, further impacting cellular energy balance .

Transport and Distribution

The transport and distribution of [Arg8]Vasopressin TFA within cells and tissues are mediated by specific transporters and binding proteins. In renal cells, it is transported to the apical membrane through vesicular trafficking mechanisms . In the central nervous system, [Arg8]Vasopressin TFA is distributed to various brain regions, where it acts as a neurotransmitter and modulates neuronal activity . The localization and accumulation of [Arg8]Vasopressin TFA in specific tissues are crucial for its physiological effects.

Subcellular Localization

[Arg8]Vasopressin TFA exhibits specific subcellular localization patterns that influence its activity and function. In renal cells, it is primarily localized to the apical membrane of the collecting ducts, where it facilitates water reabsorption . In neuronal cells, [Arg8]Vasopressin TFA is localized to synaptic vesicles and dendrites, where it modulates synaptic transmission and plasticity . The targeting signals and post-translational modifications of [Arg8]Vasopressin TFA play a crucial role in directing it to specific subcellular compartments.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for [Arg8]Vasopressin TFA involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry.", "Starting Materials": [ "Fmoc-Arg(Pbf)-OH", "Fmoc-Val-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Pro-OH", "Fmoc-Gly-OH", "Fmoc-Asn(Trt)-OH", "Trifluoroacetic acid (TFA)", "N,N-Diisopropylethylamine (DIPEA)", "N,N-Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Diethyl ether", "Triisopropylsilane (TIS)", "Hydroxybenzotriazole (HOBt)", "O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU)", "N-Methylmorpholine (NMM)", "Piperidine", "Ethanedithiol (EDT)", "Trifluoroacetic acid (TFA) in water" ], "Reaction": [ "1. Fmoc-Arg(Pbf)-OH is coupled to Wang resin using HOBt/HBTU/DIPEA in DMF.", "2. Fmoc group is removed using 20% piperidine in DMF.", "3. Fmoc-Val-OH is coupled to the resin using HOBt/HBTU/DIPEA in DMF.", "4. Fmoc group is removed using 20% piperidine in DMF.", "5. Fmoc-Cys(Trt)-OH is coupled to the resin using HOBt/HBTU/DIPEA in DMF.", "6. Fmoc group is removed using 20% piperidine in DMF.", "7. Fmoc-Tyr(tBu)-OH is coupled to the resin using HOBt/HBTU/DIPEA in DMF.", "8. Fmoc group is removed using 20% piperidine in DMF.", "9. Fmoc-Pro-OH is coupled to the resin using HOBt/HBTU/DIPEA in DMF.", "10. Fmoc group is removed using 20% piperidine in DMF.", "11. Fmoc-Gly-OH is coupled to the resin using HOBt/HBTU/DIPEA in DMF.", "12. Fmoc group is removed using 20% piperidine in DMF.", "13. Fmoc-Asn(Trt)-OH is coupled to the resin using HOBt/HBTU/DIPEA in DMF.", "14. Fmoc group is removed using 20% piperidine in DMF.", "15. The peptide resin is treated with EDT/TIS/DCM to remove the Trt protecting group from Cys.", "16. The peptide resin is treated with TFA/DCM/TIS/H2O to cleave the peptide from the resin and remove all protecting groups.", "17. The crude peptide is purified using preparative HPLC.", "18. The purified peptide is lyophilized to obtain [Arg8]Vasopressin TFA." ] }

Número CAS

129979-57-3

Fórmula molecular

C48H69N15O14S2

Peso molecular

1144.3 g/mol

Nombre IUPAC

acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C46H65N15O12S2.C2H4O2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25;1-2(3)4/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53);1H3,(H,3,4)/t27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1

Clave InChI

ZHFGXNMADRRGQP-HPILINOVSA-N

SMILES isomérico

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N

SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O

SMILES canónico

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Pureza

98%

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[Arg8]Vasopressin TFA
Reactant of Route 2
[Arg8]Vasopressin TFA
Reactant of Route 3
[Arg8]Vasopressin TFA
Reactant of Route 4
[Arg8]Vasopressin TFA
Reactant of Route 5
[Arg8]Vasopressin TFA
Reactant of Route 6
[Arg8]Vasopressin TFA

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.